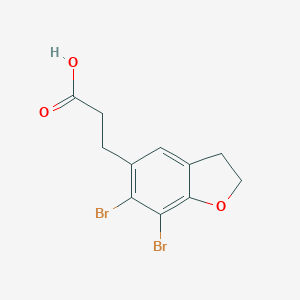

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Description

BenchChem offers high-quality 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDCBSDUAYMTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452356 | |

| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-76-9 | |

| Record name | 6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

This in-depth technical guide provides a detailed, scientifically grounded methodology for the synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, a molecule of significant interest to researchers and professionals in drug development. The dihydrobenzofuran scaffold is a core structural motif in a variety of biologically active natural products and synthetic compounds.[1] The introduction of a propanoic acid side chain and specific halogenation patterns, such as the dibromo substitution at the 6 and 7 positions, can modulate the pharmacological properties of the parent molecule, making it a valuable target for medicinal chemistry programs.

This guide is structured to provide not only a step-by-step synthetic protocol but also to elucidate the underlying chemical principles and rationale for the chosen experimental conditions. By integrating established synthetic transformations and providing detailed mechanistic insights, this document aims to empower researchers to confidently replicate and adapt this synthesis for their specific applications.

Strategic Approach to the Synthesis

The synthesis of the target molecule, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, is strategically designed as a two-stage process. The initial stage focuses on the construction of the core scaffold, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. This intermediate is a known compound, and its synthesis provides a solid foundation for the subsequent, more complex transformations.[2][3] The second stage involves the regioselective dibromination of this intermediate to yield the final product. This modular approach allows for clear checkpoints and purification opportunities, ensuring a higher overall success rate.

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid

The initial phase of this synthesis focuses on the attachment of the propanoic acid side chain to the 2,3-dihydrobenzofuran core. A robust and well-established method for this transformation is the Friedel-Crafts acylation, followed by a reduction of the resulting ketone.[4][5]

Step 1.1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[6] In this step, 2,3-dihydrobenzofuran is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(2,3-dihydrobenzofuran-5-yl)-3-oxopropanoic acid.

Mechanism Rationale: The aluminum chloride coordinates to one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This acylium ion intermediate is then attacked by the electron-rich benzene ring of 2,3-dihydrobenzofuran, primarily at the 5-position due to the activating and ortho,para-directing nature of the ether oxygen. Subsequent loss of a proton re-aromatizes the ring to yield the acylated product.

Caption: Mechanism of the Friedel-Crafts acylation step.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | Amount |

| 2,3-Dihydrobenzofuran | 1.0 | 10.0 g |

| Succinic Anhydride | 1.1 | 9.2 g |

| Aluminum Chloride (AlCl₃) | 2.5 | 27.8 g |

| Nitrobenzene (solvent) | - | 100 mL |

| Dichloromethane (solvent) | - | 150 mL |

| 5 M HCl (aq) | - | 200 mL |

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride and nitrobenzene.

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve succinic anhydride in dichloromethane and add this solution to the dropping funnel.

-

Add the succinic anhydride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add 2,3-dihydrobenzofuran dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol/water to afford 3-(2,3-dihydrobenzofuran-5-yl)-3-oxopropanoic acid as a solid.

Step 1.2: Clemmensen Reduction of the Keto-acid

The Clemmensen reduction is an effective method for the reduction of a ketone to an alkane using amalgamated zinc and hydrochloric acid. This reaction is particularly well-suited for substrates that are stable in strongly acidic conditions.

Mechanism Rationale: The exact mechanism of the Clemmensen reduction is not fully elucidated but is thought to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of a zinc carbenoid intermediate, which is subsequently hydrolyzed to the corresponding methylene group.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | Amount |

| 3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanoic acid | 1.0 | 15.0 g |

| Zinc (amalgamated) | 10.0 | 45.0 g |

| Concentrated HCl | - | 75 mL |

| Toluene (solvent) | - | 100 mL |

| Water | - | 50 mL |

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, and concentrated hydrochloric acid.

-

Add a solution of 3-(2,3-dihydrobenzofuran-5-yl)-3-oxopropanoic acid in toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and decant the liquid from the unreacted zinc.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid.

-

The product can be further purified by column chromatography on silica gel if necessary.

Part 2: Regioselective Dibromination

The final step in the synthesis is the introduction of two bromine atoms onto the benzene ring of the 2,3-dihydrobenzofuran core. The directing effects of the existing substituents will govern the regioselectivity of this electrophilic aromatic substitution.

Step 2.1: Dibromination of 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid

The ether oxygen at position 1 is an activating, ortho,para-directing group, while the propanoic acid side chain at position 5 is a deactivating, meta-directing group. The powerful activating effect of the ether oxygen will dominate, directing the incoming electrophiles (bromine) to the positions ortho and para to it. Position 6 is para and position 4 is ortho. However, with a stronger activating group, substitution can also occur at the other ortho position, which is position 7. Given the desired product, the reaction conditions will be optimized to favor dibromination at positions 6 and 7.

Mechanism Rationale: The bromination of aromatic compounds typically proceeds through the formation of a sigma complex (arenium ion) intermediate.[7] The bromine molecule is polarized by a Lewis acid or a polar solvent, making one bromine atom electrophilic. The aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized sigma complex. The loss of a proton from the sigma complex restores aromaticity and yields the brominated product. To achieve dibromination, a slight excess of the brominating agent and appropriate reaction conditions will be employed.

Caption: Stepwise mechanism of the dibromination reaction.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | Amount |

| 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid | 1.0 | 10.0 g |

| N-Bromosuccinimide (NBS) | 2.2 | 19.4 g |

| Acetic Acid (solvent) | - | 150 mL |

-

In a round-bottom flask protected from light, dissolve 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid in glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) in portions to the stirred solution at room temperature. The use of NBS provides a controlled source of electrophilic bromine.[8]

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS to observe the formation of the mono- and di-brominated products.

-

Once the reaction is complete, pour the mixture into a beaker containing ice-water (500 mL) to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water to remove acetic acid and succinimide, and then dry under vacuum.

-

The crude 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the bromine substituents.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

This technical guide outlines a reliable and scalable two-stage synthetic route for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. The synthesis leverages well-established reactions, including Friedel-Crafts acylation, Clemmensen reduction, and electrophilic bromination. By providing detailed experimental protocols and mechanistic insights, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this target molecule will enable further investigation into its potential biological activities and applications in drug discovery.

References

-

Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pomarnacka, E., & Sobiak, S. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]

-

Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Dudnik, A. S., & Gevorgyan, V. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters, 13(9), 2420–2423. [Link]

-

Sharma, D., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances, 14(1), 1-22. [Link]

-

Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Friedel–Crafts reaction. (2023, December 29). In Wikipedia. [Link]

-

Bartoccini, F., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of medicinal chemistry, 57(13), 5843–5848. [Link]

-

Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Shchetinin, V. N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules (Basel, Switzerland), 27(14), 4612. [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydro-1-benzofuran-5-propanoic acid (215057-28-6) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Preamble: The Analytical Imperative

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's structure is the cornerstone of all subsequent research. An error in structural assignment can invalidate biological data, misdirect synthesis optimization, and lead to significant financial and temporal losses. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel compound, using 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS No. 196597-76-9) as a practical case study.

This document eschews a rigid, textbook format in favor of a logical, investigative narrative that mirrors the decision-making process of an analytical scientist. We will employ a suite of spectroscopic techniques not merely as data-generating tools, but as interlocking pieces of a puzzle. Each step is designed to be a self-validating system, where data from one technique generates hypotheses that are rigorously tested and confirmed by another, ensuring the highest degree of confidence in the final structural assignment.

Part I: Foundational Analysis – Deconstructing the Molecular Blueprint

The initial phase of any structure elucidation focuses on defining the fundamental parameters of the unknown molecule: its precise mass, its elemental formula, and the types of functional groups it contains.

Elemental Composition & Molecular Weight via High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: Before we can determine connectivity, we must know the constituent parts. HRMS provides the most accurate mass measurement, allowing for the confident determination of the molecular formula. For halogenated compounds, mass spectrometry is particularly powerful due to the characteristic isotopic distribution of halogens.[1][2]

The target molecule contains two bromine atoms. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[3][4] This results in a highly characteristic isotopic pattern for the molecular ion peak ([M]⁺). We expect to see a triplet of peaks:

-

[M]⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensity of these peaks is expected to be approximately 1:2:1, a definitive signature for a dibrominated compound.[3][4][5]

Data Presentation: Predicted HRMS Isotopic Cluster

| Ion | Bromine Isotopes | Calculated m/z (for C₁₁H₁₀Br₂O₃) | Predicted Relative Intensity |

|---|---|---|---|

| [M]⁺ | ⁷⁹Br, ⁷⁹Br | 347.9000 | ~100% |

| [M+2]⁺ | ⁷⁹Br, ⁸¹Br | 349.8980 | ~198% |

| [M+4]⁺ | ⁷⁹Br, ⁸¹Br | 351.8959 | ~98% |

Actual measured m/z values within ±5 ppm of these calculated values would confirm the molecular formula C₁₁H₁₀Br₂O₃.

Index of Hydrogen Deficiency (IHD)

Expert Rationale: The IHD, calculated from the molecular formula, provides a quick assessment of the total number of rings and/or multiple bonds in the molecule. This sets critical expectations for the structural features we anticipate finding in subsequent spectroscopic analyses.

For a formula CₐHₑXₑNₑOₓ: IHD = a - ( b/2 ) + (d/2) + 1 For C₁₁H₁₀Br₂O₃: IHD = 11 - (10/2) - (2/2) + 1 = 6

An IHD of 6 suggests a significant degree of unsaturation. A benzene ring accounts for 4 degrees (one ring and three double bonds). The remaining 2 degrees can be accounted for by the dihydrobenzofuran's second ring and the carbonyl group (C=O) of the propanoic acid. This initial calculation aligns perfectly with the proposed structure.

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR spectroscopy is an exceptionally rapid and sensitive method for identifying the functional groups present in a molecule.[6] For our target, we are looking for definitive evidence of a carboxylic acid and an ether, which are key components of its structure.

Data Presentation: Predicted Key FTIR Absorptions

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assigned Functional Group | Rationale & Authoritative Source |

|---|---|---|---|

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to hydrogen-bonded dimers, a classic feature of carboxylic acids.[7][8] |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch in a dimerized, saturated carboxylic acid is intense and appears in this region.[7][9] |

| ~1250 (strong) | C-O stretch | Ether (aryl-alkyl) & Carboxylic Acid | This region contains C-O stretching vibrations. The ether linkage of the dihydrobenzofuran and the C-O of the acid contribute here.[10] |

| 3100-3000 (medium) | C-H stretch | Aromatic | Stretching of sp² hybridized C-H bonds on the benzene ring. |

| <3000 (medium) | C-H stretch | Aliphatic | Stretching of sp³ hybridized C-H bonds in the dihydrofuran ring and propanoic acid chain. |

The combination of the extremely broad O-H stretch and the strong C=O absorption around 1710 cm⁻¹ provides unequivocal evidence for the carboxylic acid functional group.

Part II: Assembling the Carbon-Hydrogen Framework with 1D NMR

With the foundational elements established, we now move to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise connectivity of the carbon and hydrogen atoms.[11][12]

Logical Workflow for Structure Elucidation

The following diagram illustrates the systematic workflow employed in this guide, moving from basic formula determination to complex connectivity analysis.

Caption: Overall workflow for structure elucidation.

The Proton Environment via ¹H NMR Spectroscopy

Expert Rationale: ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons. By analyzing chemical shifts, integration values, and splitting patterns (multiplicity), we can assemble molecular fragments.[11]

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Hₐ | ~11-12 | broad singlet | 1H | Carboxylic Acid (-COOH ) |

| Hₑ | ~7.3 | singlet | 1H | Aromatic (-CH ) |

| Hₒ | ~4.6 | triplet | 2H | Dihydrofuran (-O-CH ₂) |

| Hₙ | ~3.2 | triplet | 2H | Dihydrofuran (-Ar-CH ₂) |

| Hₖ | ~2.9 | triplet | 2H | Propanoic Acid (-Ar-CH ₂) |

| Hⱼ | ~2.6 | triplet | 2H | Propanoic Acid (-CH ₂-COOH) |

Causality Behind Predictions:

-

Hₐ (Carboxylic Acid): The acidic proton is highly deshielded and often exchanges, resulting in a broad singlet far downfield.[8]

-

Hₑ (Aromatic): The dihydrobenzofuran ring is heavily substituted. The lone proton at the C4 position has no ortho or meta neighbors, hence it is expected to be a singlet. Its position in the aromatic region (~7-8 ppm) is standard.[13]

-

Hₒ and Hₙ (Dihydrofuran Ring): These form an ethyl-like system (-CH₂-CH₂-). Hₒ is adjacent to the deshielding oxygen atom and thus appears further downfield. Both are expected to be triplets due to coupling with each other.

-

Hₖ and Hⱼ (Propanoic Acid Chain): This is another ethyl-like system. Hₖ, being a benzylic-type proton, is slightly more deshielded than Hⱼ. Both are expected to be triplets.

The Carbon Skeleton via ¹³C NMR & DEPT Spectroscopy

Expert Rationale: ¹³C NMR reveals the number of unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. This is an indispensable tool for confirming the carbon backbone.

Data Presentation: Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal | Assignment |

|---|---|---|---|

| ~178 | N/A | N/A | C=O (Carboxylic Acid) |

| ~155 | N/A | N/A | C-O (Aromatic) |

| ~135 | Positive | Positive | C-H (Aromatic) |

| ~130 | N/A | N/A | C-Br (Aromatic) |

| ~128 | N/A | N/A | C-C (Aromatic) |

| ~115 | N/A | N/A | C-Br (Aromatic) |

| ~72 | Positive | N/A | O-CH₂ (Dihydrofuran) |

| ~35 | Positive | N/A | CH₂-COOH (Propanoic) |

| ~30 | Positive | N/A | Ar-CH₂ (Propanoic) |

| ~29 | Positive | N/A | Ar-CH₂ (Dihydrofuran) |

| Note: One additional quaternary aromatic carbon signal is expected. |

The DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent. The DEPT-90 spectrum will only show signals for CH groups. This combination allows for the unambiguous assignment of each carbon type.

Part III: Definitive Connectivity Validation with 2D NMR

While 1D NMR allows us to identify fragments, 2D NMR experiments are required to piece them together definitively. They provide a visual map of which atoms are connected, leaving no room for ambiguity.

Proton-Proton Connectivity via COSY

Expert Rationale: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons.

Expected COSY Correlations:

-

A strong cross-peak between the signals at ~4.6 ppm (Hₒ) and ~3.2 ppm (Hₙ) , confirming the -CH₂-CH₂- unit of the dihydrofuran ring.

-

A strong cross-peak between the signals at ~2.9 ppm (Hₖ) and ~2.6 ppm (Hⱼ) , confirming the -CH₂-CH₂- unit of the propanoic acid side chain.

-

No other correlations are expected, as the aromatic proton (Hₑ) and the carboxylic acid proton (Hₐ) are isolated spin systems.

Caption: Key H-H COSY correlations identifying spin systems.

Direct Carbon-Proton Connectivity via HSQC

Expert Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments. For every cross-peak in the HSQC spectrum, we can say with certainty "this proton is attached to this carbon."

Long-Range C-H Connectivity via HMBC: The Final Proof

Expert Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the final structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds. This allows us to connect the fragments identified by COSY.

Key Expected HMBC Correlations to Finalize the Structure:

-

Connecting the Propanoic Chain: A cross-peak between the benzylic protons Hₖ (~2.9 ppm) and the aromatic quaternary carbon C5 . This is the critical link that proves the attachment point of the side chain.

-

Confirming Aromatic Substitution: Correlations from the lone aromatic proton Hₑ (~7.3 ppm) to the surrounding carbons will confirm its position at C4 and, by extension, the positions of the other substituents.

-

Verifying the Dihydrofuran Fusion: Correlations from the benzylic dihydrofuran protons Hₙ (~3.2 ppm) to the aromatic carbons will confirm the fusion of the five-membered ring to the benzene core.

Caption: Key long-range HMBC correlations piecing the structure together.

Part IV: The Self-Validating System – A Holistic Conclusion

The structure of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is not determined by any single piece of data, but by the overwhelming, mutually reinforcing evidence from all techniques.

-

HRMS established the correct molecular formula and the presence of two bromine atoms.

-

IHD confirmed the required number of rings and double bonds.

-

FTIR provided definitive evidence for the carboxylic acid and ether functional groups.

-

¹H and ¹³C NMR mapped out the carbon-hydrogen framework and identified all unique proton and carbon environments.

-

COSY connected the protons within the dihydrofuran and propanoic acid fragments.

-

HSQC linked the proton and carbon data sets.

-

HMBC provided the final, unambiguous proof of how these fragments are connected to each other.

Appendix: Standard Operating Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

-

Ionization Method: Electrospray Ionization (ESI) in negative mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Mass Analyzer: Utilize a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Calibrate the instrument immediately prior to analysis using a known standard.

-

Analysis: Determine the accurate mass of the [M-H]⁻ ion and use software to generate a predicted molecular formula based on mass accuracy (within 5 ppm) and isotopic pattern matching.

A.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the solid compound directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

1D ¹H NMR: Acquire with a standard pulse sequence. Set spectral width to cover 0-14 ppm.

-

1D ¹³C NMR & DEPT: Acquire with proton decoupling. Use DEPT-135 and DEPT-90 pulse sequences to differentiate carbon types.

-

2D Experiments (COSY, HSQC, HMBC): Use standard, gradient-selected pulse sequences for each experiment. Optimize acquisition and processing parameters according to instrument software recommendations.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Taylor & Francis Online. (2022). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies.

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). Retrieved from [Link]

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

-

PubMed. (2012). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

-

ResearchGate. (n.d.). General structure of dihydrobenzofuran 1 and dihydroisobenzofuran 2. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 3-(6,7-Dibromo-2,3-Dihydro-1-benzofuran-5-yl) Propionic acid. Retrieved from [Link]

-

Scribd. (n.d.). Organic Structure Elucidation Guide. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.9: Structure Determination Practice. Retrieved from [Link]

-

Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. jchps.com [jchps.com]

- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 13. researchgate.net [researchgate.net]

physicochemical properties of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Introduction

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, identified as a potential impurity in the manufacturing of Ramelteon, a melatonin receptor agonist used to treat insomnia, is a molecule of significant interest to pharmaceutical scientists and drug development professionals.[1] Its chemical structure, featuring a dibrominated dihydrobenzofuran core linked to a propanoic acid side chain, presents a unique set of physicochemical characteristics that are critical to understand for controlling its presence in the final drug product and for ensuring the safety and efficacy of the therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind the selection of experimental methodologies, offering field-proven insights into how these properties are determined and why they are pivotal in a pharmaceutical development context. The integrity of a drug substance is intrinsically linked to the purity profile; therefore, a thorough characterization of its impurities is a cornerstone of robust drug development.

Molecular Structure and Identification

-

Chemical Name: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

-

CAS Number: 196597-76-9[1]

-

Molecular Formula: C₁₁H₁₀Br₂O₃

-

Synonyms: Ramelteon Impurity 20[1]

The molecular structure consists of a bicyclic dihydrobenzofuran system, which is substituted with two bromine atoms on the benzene ring and a propanoic acid group. The presence of the carboxylic acid functional group makes the molecule acidic, while the bulky, halogenated aromatic portion contributes to its lipophilicity and low aqueous solubility.

Physicochemical Properties

A summary of the known and predicted is presented below.

| Property | Value | Data Type | Significance in Drug Development |

| Molecular Weight | 350.0 g/mol | Calculated | Influences a wide range of properties including solubility, permeability, and diffusion rate. It is a key parameter in stoichiometric calculations for synthesis and analytical standard preparation. |

| Appearance | White solid | Experimental | The physical form of a substance is the first indicator of its purity. Color and state (crystalline vs. amorphous) can impact handling, formulation, and stability. |

| Melting Point | 117-118 °C | Experimental | A sharp melting point range is a primary indicator of the purity of a crystalline solid. A broad melting range often suggests the presence of impurities. This parameter is critical for quality control and for identifying the substance. |

| Solubility | Soluble in Chloroform, Ethyl Acetate | Experimental | Solubility in various solvents is crucial for developing purification methods (e.g., crystallization), and for preparing solutions for analytical testing (e.g., chromatography). Poor aqueous solubility, as expected for this molecule, can impact its biological absorption and distribution if it were to be a drug substance itself, and it dictates the choice of methods for its detection and quantification as an impurity. |

| Boiling Point | 451.6 ± 45.0 °C | Predicted | For a solid with a high melting point, the experimental determination of the boiling point is often not practical as the compound may decompose at high temperatures. The high predicted boiling point is consistent with a molecule of this size and complexity with strong intermolecular forces. |

| Density | 1.882 ± 0.06 g/cm³ | Predicted | Density is an important physical property for material characterization and for process development, for example, in designing separation processes like centrifugation or filtration. |

| pKa | 4.43 ± 0.10 | Predicted | The acid dissociation constant (pKa) is a critical parameter that determines the extent of ionization of the molecule at a given pH.[2] This influences its solubility, lipophilicity, and how it interacts with biological membranes and other molecules. For an impurity, its pKa is vital for developing effective separation and detection methods, such as pH-dependent chromatography. |

Experimental Methodologies: A Deeper Dive

The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of a solid, sparingly soluble carboxylic acid like 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Melting Point Determination

The melting point of a crystalline solid is a fundamental property for its identification and purity assessment. The capillary method, as described in the United States Pharmacopeia (USP) <741>, is the standard for pharmaceutical compounds.[3][4]

Experimental Protocol (USP <741> Capillary Method):

-

Sample Preparation: The solid sample is finely powdered and dried. A small amount is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a heating block and a high-accuracy thermometer.

-

Heating Rate: The sample is heated at a controlled rate. A rapid preliminary measurement can be done to find the approximate melting point. For the accurate measurement, the heating rate is slowed to 1 °C/minute starting from about 5 °C below the expected melting point.[3]

-

Observation: The melting range is observed and recorded from the temperature at which the substance begins to collapse or form a liquid phase to the temperature at which it becomes completely liquid.[3][5]

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Controlled Packing: A consistent sample height ensures reproducibility.

-

Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Caption: Workflow for Melting Point Determination.

Solubility Determination

For a compound with low aqueous solubility, the shake-flask method is the gold standard for determining its thermodynamic solubility.[6][7]

Experimental Protocol (Shake-Flask Method):

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH, chloroform, ethyl acetate) in a sealed flask.[8]

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved substance.[8]

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Prolonged Agitation: Allows the system to reach thermodynamic equilibrium, which is crucial for a reproducible solubility value.[9]

-

Constant Temperature: Solubility is temperature-dependent, so a constant temperature is maintained for accuracy.

-

HPLC Quantification: Provides a sensitive and specific method for measuring the concentration of the dissolved compound.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

Due to the low water solubility of the target compound, direct potentiometric titration in water is challenging. A common and effective approach is to perform the titration in a co-solvent system (e.g., methanol-water or DMSO-water mixtures) and then extrapolate the results to aqueous conditions.[10]

Experimental Protocol (Potentiometric Titration in Co-solvent):

-

Solution Preparation: A known concentration of the compound is dissolved in a specific mixture of an organic co-solvent and water. The ionic strength is kept constant with an electrolyte like KCl.[11][12]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., KOH or NaOH). The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.[11]

-

Titration Curve: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

pKa Determination: The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Extrapolation: The procedure is repeated in several co-solvent mixtures with varying proportions of water. The apparent pKa values are then plotted against the percentage of the organic co-solvent, and the line is extrapolated to 0% organic solvent to obtain the aqueous pKa.

Causality Behind Experimental Choices:

-

Co-solvent: Increases the solubility of the compound to a level where titration is feasible.[12]

-

Constant Ionic Strength: Minimizes changes in activity coefficients during the titration, leading to a more accurate pKa value.

-

Potentiometric Titration: It is a robust and well-established method for pKa determination.[2]

-

Extrapolation: This mathematical treatment allows for the estimation of the pKa in a purely aqueous environment, which is most relevant for biological systems.

Caption: Workflow for pKa Determination via Co-solvent Titration.

Conclusion

The are integral to its control as a pharmaceutical impurity. While some properties are readily determined experimentally, others, due to the nature of the compound, are often predicted. This guide has provided the available data for this compound and, more importantly, has detailed the robust, authoritative experimental methodologies used in the pharmaceutical industry to characterize such molecules. A thorough understanding and application of these techniques are essential for ensuring the quality, safety, and efficacy of drug products.

References

-

Avdeef, A., et al. (2001). pH-Metric log P. 10. Development of a log P database and pKa prediction method for drug-like molecules. European Journal of Pharmaceutical Sciences, 14(4), 281-295. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Jakab, A., et al. (2014). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Farmacia, 62(5), 989-998. Available at: [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Bergström, C. A., et al. (2013). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 2-24. Available at: [Link]

-

Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Fitoterapia, 121, 137-144. Available at: [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

Cleanchem. (n.d.). N-Nitroso Ramelteon. Retrieved from [Link]

-

Journal of Chemical Education. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(11), 1511. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine, 19, 7. Available at: [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ChemWhat. (n.d.). Ramelteon Impurity 20 CAS#: 196597-76-9. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Cleanchem. (n.d.). Ramelteon Impurity 26. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Cleanchem. (n.d.). Ramelteon Impurity 15. Retrieved from [Link]

-

PubMed Central. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 25(1), 193. Available at: [Link]

-

IndiaMART. (n.d.). Imazethapyr Technical 98% Min. - High-Purity Herbicide for Weed Control at Best Price. Retrieved from [Link]

-

ResearchGate. (2023). Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. ChemistrySelect, 8(15). Available at: [Link]

-

National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (2). Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

-

MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available at: [Link]

-

PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. thinksrs.com [thinksrs.com]

- 4. scribd.com [scribd.com]

- 5. mt.com [mt.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Potential Biological Activity of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. While direct pharmacological data for this specific compound is not yet prevalent in existing literature, a detailed examination of its structural motifs—a dibrominated 2,3-dihydrobenzofuran core and a propanoic acid side chain—allows for the formulation of several well-grounded hypotheses regarding its therapeutic potential. This document outlines these potential activities, the scientific rationale behind them, and detailed, field-proven experimental protocols for their investigation. The primary objective is to equip researchers with the necessary framework to systematically evaluate this compound's bioactivity, focusing on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Introduction and Molecular Rationale

The compound 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a synthetic molecule featuring a heterocyclic 2,3-dihydrobenzofuran scaffold. This core structure is prevalent in a multitude of natural and synthetic compounds known for their diverse and potent biological activities.[1] The unique combination of a dibrominated aromatic ring and a flexible propanoic acid chain suggests a multi-faceted pharmacological profile.

The rationale for investigating this specific molecule is built upon three key structural observations:

-

The 2,3-Dihydrobenzofuran Scaffold: This heterocyclic system is a well-established pharmacophore, known to impart a wide range of biological effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1]

-

Dibromination at Positions 6 and 7: The presence of halogen atoms, particularly bromine, on aromatic rings is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[2] Halogenation can increase lipophilicity, improve membrane permeability, and facilitate specific interactions with biological targets.

-

The Propanoic Acid Side Chain: This functional group can influence the compound's solubility and ability to interact with specific enzyme active sites or receptors. Propanoic acid moieties are found in various approved drugs and are known to contribute to antimicrobial and other biological activities.[3]

Given these structural features, this guide will focus on three primary areas of hypothesized biological activity: anticancer, antimicrobial, and anti-inflammatory effects.

Hypothesized Biological Activity I: Anticancer Potential

Rationale: Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The introduction of halogens to the benzofuran ring has been shown to be a key factor in enhancing this cytotoxic activity.[1] Therefore, it is hypothesized that 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid may exhibit significant antiproliferative effects.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A primary evaluation of anticancer potential can be achieved through a standardized in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Protocol: Broth Microdilution

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbistatic or microbicidal, an aliquot from the wells showing no growth can be subcultured onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC/MFC.

Anticipated Data and Interpretation

The results will be a series of MIC values for the test compound against different microorganisms. These can be compared to standard antibiotics.

| Compound | Organism | MIC (µg/mL) |

| Test Compound | S. aureus | Hypothetical Value |

| Test Compound | E. coli | Hypothetical Value |

| Test Compound | C. albicans | Hypothetical Value |

| Ciprofloxacin | S. aureus | Reference Value |

| Ciprofloxacin | E. coli | Reference Value |

| Fluconazole | C. albicans | Reference Value |

Hypothesized Biological Activity III: Anti-inflammatory Action

Rationale: Dihydrobenzofuran derivatives have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid could potentially modulate inflammatory pathways.

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Sources

An In-depth Technical Guide to the Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid Derivatives

This guide provides a comprehensive overview of the synthetic pathways for preparing 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid and its derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development, potentially as modulators of peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases.[1][2] This document outlines the strategic considerations, key chemical transformations, and detailed experimental protocols essential for the successful synthesis of this class of molecules.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran structural motif is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[3][4] Its derivatives have demonstrated a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][5] The 2,3-dihydrobenzofuran core, in particular, offers a three-dimensional structure that can be strategically functionalized to interact with biological targets.[6] The addition of a propanoic acid side chain and specific halogenation patterns, as in the title compound, allows for fine-tuning of the molecule's physicochemical properties and biological activity.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be approached through a convergent strategy. The core of this strategy involves the initial synthesis of the 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid scaffold, followed by a regioselective dibromination of the aromatic ring.

Our retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail the forward synthesis, elaborating on each key transformation.

Part 1: Synthesis of the Core Scaffold: 3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid

The synthesis of the 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid core is a critical first stage.[7][8][9] A common and effective method to achieve this is through a Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by subsequent reduction or chain extension methodologies.

Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

The introduction of a three-carbon side chain onto the 5-position of the 2,3-dihydrobenzofuran ring can be efficiently achieved via a Friedel-Crafts acylation reaction.[10][11][12][13][14] The use of succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a well-established method for this transformation.[12]

Reaction Scheme:

2,3-Dihydrobenzofuran + Succinic Anhydride --(AlCl₃)--> 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid

The acylation is expected to occur predominantly at the 5-position of the 2,3-dihydrobenzofuran ring. This regioselectivity is governed by the electronic properties of the dihydrobenzofuran system. The oxygen atom of the furan ring is an activating group and an ortho-, para-director.[10][15] The para-position (C5) is sterically more accessible than the ortho-position (C7), leading to the desired 5-substituted product.

Reduction of the Keto-Acid Intermediate

The resulting keto-acid, 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid, can then be reduced to the desired propanoic acid derivative. A Clemmensen or Wolff-Kishner reduction are classic methods for the complete reduction of the ketone functionality.

Reaction Scheme:

4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid --(Reduction)--> 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid

Alternatively, a Horner-Wadsworth-Emmons reaction can be employed on an aldehyde precursor to introduce the propanoic acid side chain.

Part 2: Regioselective Dibromination of the Aromatic Ring

The key step in the synthesis of the target molecule is the selective introduction of two bromine atoms at the 6- and 7-positions of the 2,3-dihydrobenzofuran-5-yl)propanoic acid core.

Directing Effects and Rationale for Regioselectivity

The directing effects of the substituents on the aromatic ring are crucial for predicting the outcome of the electrophilic bromination.[7][10][15] The 2,3-dihydrofuran portion of the molecule is an activating group and directs electrophilic substitution to the ortho and para positions. The propanoic acid side chain at the 5-position is a deactivating group and a meta-director.

Considering the combined directing effects:

-

The ether oxygen of the dihydrofuran ring strongly activates the ortho- (position 7) and para- (position 5) positions.

-

The alkyl portion of the dihydrofuran ring provides some activation.

-

The propanoic acid side chain at position 5 deactivates the ring and directs incoming electrophiles to the meta-positions (positions 4 and 6).

The interplay of these directing effects suggests that the positions most susceptible to electrophilic attack will be positions 6 and 7. The strong activating effect of the ether oxygen is expected to overcome the deactivating effect of the propanoic acid side chain, leading to substitution at the available ortho and meta positions relative to the propanoic acid.

Bromination Conditions

The dibromination can be achieved using elemental bromine (Br₂) in a suitable solvent, such as acetic acid or a chlorinated solvent. The reaction may require a catalyst, such as iron(III) bromide (FeBr₃), to enhance the electrophilicity of the bromine.

Reaction Scheme:

3-(2,3-dihydrobenzofuran-5-yl)propanoic acid + 2 Br₂ --(FeBr₃, Solvent)--> 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Careful control of the stoichiometry of the brominating agent is essential to achieve the desired dibrominated product while minimizing the formation of mono- and poly-brominated side products.

Part 3: Synthesis of Derivatives

The synthesized 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid serves as a versatile intermediate for the preparation of a variety of derivatives. The carboxylic acid functionality can be readily converted into esters, amides, and other functional groups using standard organic chemistry transformations.

Esterification

Ester derivatives can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under Fischer esterification conditions.

Amide Formation

Amide derivatives can be synthesized by first converting the carboxylic acid to an acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations described above. These protocols are based on established chemical principles and analogous reactions found in the scientific literature.

Protocol 1: Synthesis of 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid

| Step | Procedure |

| 1 | To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add succinic anhydride (1.1 eq) portion-wise. |

| 2 | Stir the mixture at 0 °C for 30 minutes. |

| 3 | Add a solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C. |

| 4 | Allow the reaction to warm to room temperature and stir for 12-16 hours. |

| 5 | Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. |

| 6 | Extract the aqueous layer with DCM (3 x). |

| 7 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 8 | Purify the crude product by recrystallization or column chromatography. |

Protocol 2: Clemmensen Reduction to 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid

| Step | Procedure |

| 1 | To a round-bottom flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add a solution of 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid (1.0 eq) in a mixture of toluene and concentrated hydrochloric acid. |

| 2 | Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction. |

| 3 | After cooling to room temperature, decant the liquid phase from the remaining zinc. |

| 4 | Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x). |

| 5 | Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. |

Protocol 3: Dibromination to 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

| Step | Procedure |

| 1 | Dissolve 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 eq) in glacial acetic acid. |

| 2 | Add a catalytic amount of iron(III) bromide (FeBr₃). |

| 3 | To this solution, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise at room temperature. |

| 4 | Stir the reaction mixture at room temperature for 24 hours. |

| 5 | Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. |

| 6 | Extract the product with ethyl acetate (3 x). |

| 7 | Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 8 | Purify the crude product by recrystallization or column chromatography. |

Visualization of the Synthetic Workflow

The overall synthetic pathway is summarized in the following diagram:

Caption: Overall synthetic workflow for the target compound and its derivatives.

Summary of Key Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid | C₁₁H₁₂O₃ | 192.21 |

| 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid | C₁₁H₁₀Br₂O₃ | 350.00 |

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid and its derivatives. The proposed synthetic route is based on well-established organic transformations and takes into account the principles of electrophilic aromatic substitution to achieve the desired regioselectivity. The detailed protocols and strategic insights offered herein are intended to empower researchers in their efforts to explore the therapeutic potential of this promising class of compounds.

References

- Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.). Evonik.

- Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (2023). Chemical Methodologies.

- Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. (2000). Tetrahedron Letters.

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2022). RSC Advances. Retrieved from [Link]

-

Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. Retrieved from [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube. Retrieved from [Link]

-

Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). Willson Research Group. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019). YouTube. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. (2010). Molecules. Retrieved from [Link]

-

Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Retrieved from [Link]

-

Friedel-Crafts Acylation. (2018). YouTube. Retrieved from [Link]

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. research.chalmers.se [research.chalmers.se]

- 7. youtube.com [youtube.com]

- 8. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpbs.com [ijpbs.com]

- 15. willson.cm.utexas.edu [willson.cm.utexas.edu]

A Technical Guide to the Spectral Characterization of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the analytical methodologies required for the complete spectral characterization of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS 196597-76-9)[1][2]. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the expected data but also on the scientific rationale behind the experimental design, data interpretation, and how these techniques synergistically lead to unambiguous structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of small molecule characterization.

Introduction and Rationale

The structural confirmation of any novel or synthesized chemical entity is a cornerstone of chemical and pharmaceutical research. For a molecule such as 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, a multi-faceted analytical approach is not just recommended, but essential for regulatory and scientific rigor. The molecule's structure, containing a substituted aromatic ring, a dihydrofuran moiety, a stereocenter, and a carboxylic acid, presents a unique spectroscopic fingerprint.

This guide will systematically deconstruct the expected spectral data from three primary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and connectivity.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

The causality behind experimental choices, from solvent selection in NMR to ionization techniques in MS, will be explained to provide a framework for robust and reproducible analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For the title compound, a suite of experiments including ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) would be employed.

Experimental Rationale: Solvent and Experiment Selection

The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common starting point, but the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad or unobservable signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it can form hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more observable signal, typically at a high chemical shift (>10 ppm).[3]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon environments.

-

2D NMR (COSY/HSQC): These experiments are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) identifies proton-proton couplings (e.g., which -CH₂- is next to which -CH-), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, dihydrofuran, and propanoic acid moieties.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.1 | Singlet (broad) | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[3] |

| ~7.4 | Singlet | 1H | Ar-H (H4) | This lone aromatic proton is a singlet as it has no adjacent proton neighbors. Its exact shift is influenced by the surrounding substituents. |

| ~4.6 | Triplet | 2H | Ar-CH₂-O- (H2) | The methylene group attached to the oxygen in the dihydrofuran ring. It is expected to be a triplet due to coupling with the H3 protons. |

| ~3.2 | Triplet | 2H | -CH₂-CH- (H3) | The other methylene group in the dihydrofuran ring. It is coupled to the H2 protons, appearing as a triplet. |

| ~2.8 | Triplet | 2H | Ar-CH₂- | The methylene group of the propanoic acid chain directly attached to the aromatic ring. It appears as a triplet due to coupling with the adjacent methylene group. |

| ~2.5 | Triplet | 2H | -CH₂-COOH | The methylene group adjacent to the carbonyl. It is deshielded by the carbonyl group and appears as a triplet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The molecule has 11 carbon atoms, and due to molecular symmetry, we expect to see 11 distinct signals in the ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[3] |

| ~155 | Ar-C-O (C7a) | Aromatic carbon attached to the ether oxygen. |

| ~130-140 | Ar-C (C5) | Aromatic carbons involved in substitution. |

| ~128 | Ar-CH (C4) | The sole protonated aromatic carbon. |

| ~110-120 | Ar-C-Br (C6, C7) | Aromatic carbons bonded to bromine atoms are shifted by the halogen's electronic effects. |

| ~125 | Ar-C (C3a) | Quaternary aromatic carbon at the fusion of the two rings. |

| ~71 | -CH₂-O (C2) | Aliphatic carbon of the dihydrofuran ring attached to oxygen. |

| ~35 | -CH₂-COOH (Cα) | Aliphatic carbon alpha to the carbonyl group. |

| ~30 | Ar-CH₂- (Cβ) | Aliphatic carbon of the propanoic chain attached to the ring. |

| ~29 | -CH₂-CH₂-O (C3) | The second aliphatic carbon in the dihydrofuran ring. |

Experimental Protocol: NMR Sample Preparation

A robust protocol is essential for acquiring high-quality, reproducible NMR data.[4][5]

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6][7]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[6]

-

Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication can be used if necessary.

-

Filtering & Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a high-quality 5 mm NMR tube to remove any particulate matter.[7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Insertion: Insert the sample into the NMR spectrometer for data acquisition.

Infrared (IR) Spectroscopy